2-(Aminomethyl)-1H-inden-1-one

Description

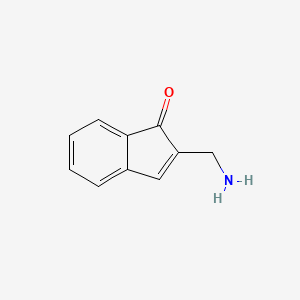

2-(Aminomethyl)-1H-inden-1-one is a bicyclic aromatic compound featuring a ketone group at the 1-position of the indene scaffold and an aminomethyl substituent at the 2-position. The molecular formula is C₁₀H₉NO, with a molecular weight of 159.19 g/mol. This structure combines the planar aromaticity of the indene system with the electron-donating and nucleophilic properties of the primary amine group, making it a versatile intermediate in organic synthesis and pharmaceutical development.

The compound’s reactivity is influenced by the conjugation between the ketone and the aromatic ring, which stabilizes the structure while allowing for electrophilic substitution or nucleophilic additions at the aminomethyl group.

Properties

Molecular Formula |

C10H9NO |

|---|---|

Molecular Weight |

159.18 g/mol |

IUPAC Name |

2-(aminomethyl)inden-1-one |

InChI |

InChI=1S/C10H9NO/c11-6-8-5-7-3-1-2-4-9(7)10(8)12/h1-5H,6,11H2 |

InChI Key |

QPECAAQMLUREIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C2=O)CN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-1H-inden-1-one typically involves the reaction of indanone with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where indanone reacts with formaldehyde and a primary or secondary amine under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-1H-inden-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like halides or other amines can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-(aminomethyl)-1H-indene-1,3-dione, while reduction can produce 2-(aminomethyl)-1H-inden-1-ol.

Scientific Research Applications

2-(Aminomethyl)-1H-inden-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of enzyme interactions and as a building block for biologically active molecules.

Industry: It is used in the production of materials with specific properties, such as polymers and resins.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-1H-inden-1-one involves its interaction with various molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The indene backbone provides a rigid structure that can fit into specific binding sites, modulating the activity of enzymes or receptors.

Comparison with Similar Compounds

2-Phenyl-2,3-dihydro-1H-inden-1-one

6-Chloro-2-methyl-1H-inden-1-one

3-(4-Chloroanilino)-2-(3,4-dimethoxyphenyl)-1H-inden-1-one

- Structure : Complex substituents at positions 2 and 3.

- CAS: 946386-82-9 | Formula: C₂₃H₁₈ClNO₃

- Properties: The dimethoxyphenyl and chloroanilino groups introduce hydrogen-bonding capabilities and redox activity, relevant to kinase inhibition studies .

(2E)-2-[(2H-1,3-Benzodioxol-5-yl)methylidene]-2,3-dihydro-1H-inden-1-one

- Structure : Benzodioxole substituent at position 2; exocyclic double bond.

- Properties : The extended conjugation from the benzodioxole group shifts absorption maxima to longer wavelengths, useful in optoelectronic materials .

Functional Group Variations

Aminomethyl vs. Alkyl/Aryl Substituents

Amino vs. Tertiary Amine Derivatives

- 2-[(Dimethylamino)methyl]-5-ethyl-2,3-dihydro-1H-inden-1-one (CAS 772279-15-9): The tertiary amine (dimethylamino) reduces basicity compared to the primary amine, altering pharmacokinetic properties such as blood-brain barrier penetration .

Data Tables

Table 1: Comparative Properties of 1H-Inden-1-one Derivatives

| Compound Name | CAS Number | Molecular Formula | Substituents | Key Properties |

|---|---|---|---|---|

| This compound | Not explicitly listed | C₁₀H₉NO | -NH₂CH₂ at C2 | High polarity, bioactive potential |

| 2-Phenyl-2,3-dihydro-1H-inden-1-one | 16619-12-8 | C₁₅H₁₂O | -Ph at C2; dihydro ring | Lipophilic, UV-active |

| 6-Chloro-2-methyl-1H-inden-1-one | 196953-02-3 | C₁₀H₇ClO | -Cl at C6; -CH₃ at C2 | Electrophilic ketone, synthetic intermediate |

| Donepezil Hydrochloride | 120014-06-4 | C₂₄H₂₉NO₃·HCl | -CH₂-piperidine-benzyl at C2 | Acetylcholinesterase inhibitor |

Table 2: Pharmacological Relevance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.